molecular formula C31H41NO7 B116074 7-(3-(2-(Cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid CAS No. 141059-52-1

7-(3-(2-(Cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid

Cat. No.: B116074
CAS No.: 141059-52-1
M. Wt: 539.7 g/mol
InChI Key: YWYUQSGYKDEAMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SC-51146 is a small molecule drug that acts as a potent antagonist of leukotriene B4 receptors. Leukotriene B4 is a pro-inflammatory mediator involved in various inflammatory diseases. SC-51146 has been studied for its potential therapeutic applications in conditions where excessive levels of leukotriene B4 are implicated, such as psoriasis and inflammatory bowel disease .

Properties

CAS No.

141059-52-1

Molecular Formula

C31H41NO7

Molecular Weight

539.7 g/mol

IUPAC Name

3-[7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid

InChI

InChI=1S/C31H41NO7/c1-4-6-23-26(14-10-21-9-11-22(39-29(21)23)12-16-28(33)34)37-17-5-18-38-27-15-13-24(31(35)32-2)30(36-3)25(27)19-20-7-8-20/h10,13-15,20,22H,4-9,11-12,16-19H2,1-3H3,(H,32,35)(H,33,34)

InChI Key

YWYUQSGYKDEAMJ-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4

Canonical SMILES

CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4

Synonyms

7-(3-(2-(cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid
SC 51146
SC 53228
SC-51146
SC-53228

Origin of Product

United States

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